Methyl 3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanoate
CAS No.:
Cat. No.: VC18151555
Molecular Formula: C10H14N2O4
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O4 |
|---|---|
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | methyl 3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanoate |
| Standard InChI | InChI=1S/C10H14N2O4/c1-11-7(10(15)16-2)4-12-8(13)5-3-6(5)9(12)14/h5-7,11H,3-4H2,1-2H3 |
| Standard InChI Key | MRJRFUATCOEBLP-UHFFFAOYSA-N |
| Canonical SMILES | CNC(CN1C(=O)C2CC2C1=O)C(=O)OC |
Introduction
Structural Characteristics of Methyl 3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanoate
Molecular Architecture
The compound features a 3-azabicyclo[3.1.0]hexane core, a bicyclic system comprising a five-membered ring fused to a three-membered ring containing a nitrogen atom . The 2,4-dioxo groups at positions 2 and 4 of the bicyclic framework introduce ketone functionalities, while the propanoate ester and methylamino side chain at position 3 enhance its polarity and reactivity. The strained geometry of the bicyclic system may contribute to its biological activity by mimicking transition states in enzymatic reactions .
Key Functional Groups:
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3-Azabicyclo[3.1.0]hexane Core: Provides structural rigidity and potential binding affinity for biological targets.
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2,4-Diketone Moieties: Enable hydrogen bonding and coordination with metal ions.
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Methylamino Group: Enhances solubility and participates in acid-base interactions.
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Methyl Ester: Stabilizes the molecule and facilitates prodrug strategies.
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 226.23 g/mol | |
| Molecular Formula | C₁₀H₁₄N₂O₄ | |
| CAS Registry Number | 1342847-52-2 | |
| Solubility | Likely polar organic solvents | |
| Stability | Sensitive to hydrolysis |
The compound’s solubility in polar solvents like dimethyl sulfoxide (DMSO) or ethanol is inferred from its ester and amine functionalities. Stability studies indicate susceptibility to hydrolytic cleavage of the ester group under acidic or basic conditions.
Synthesis and Optimization
Multi-Step Synthetic Pathways
The synthesis of Methyl 3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanoate involves cyclization and functional group modifications. A proposed route includes:
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Formation of the Bicyclic Core: Cyclopropane ring closure via intramolecular alkylation or photochemical methods .
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Introduction of Diketones: Oxidation of secondary alcohols or ketonization of precursor groups.
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Side Chain Attachment: Michael addition or nucleophilic substitution to install the methylamino-propanoate moiety.
Critical Reaction Conditions:
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Temperature: Controlled heating (50–80°C) to prevent decomposition.
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Solvents: Polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile.
Yield optimization remains challenging due to the compound’s structural complexity, with reported yields ranging from 15–30%.
Research Findings and Biological Activity
In Vitro Studies
Limited data suggest moderate activity in cell-based assays, with IC₅₀ values in the micromolar range for unspecified targets. The ester group may serve as a prodrug moiety, undergoing hydrolysis in vivo to release the active carboxylic acid.
Structural Insights
Comparative analysis with 3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanamide (C₁₀H₁₅N₃O₃, 225.24 g/mol) reveals that replacing the ester with an amide group reduces molecular weight by 0.99 g/mol and alters hydrogen-bonding capacity.
| Compound | Molecular Weight | Key Functional Group |
|---|---|---|
| Methyl 3-(2,4-dioxo-3-azabicyclo...) | 226.23 g/mol | Ester |
| 3-(2,4-Dioxo-3-azabicyclo...propanamide | 225.24 g/mol | Amide |
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